3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

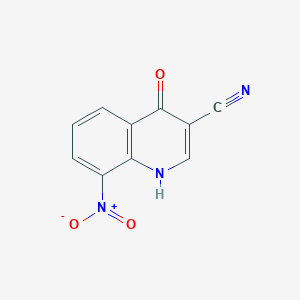

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-: is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 8th position, a cyano group at the 3rd position, and a keto group at the 4th position on the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-nitroquinoline with cyanogen bromide under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 3-quinolinecarbonitrile, 1,4-dihydro-8-amino-4-oxo-.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

- 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-

- 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-

- 3-Quinolinecarbonitrile, 1,4-dihydro-7-methyl-6-nitro-4-oxo-

Comparison:

- 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo- lacks the nitro group, which may result in different reactivity and biological activity.

- 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- contains a methylthio group, which can influence its chemical properties and interactions.

- 3-Quinolinecarbonitrile, 1,4-dihydro-7-methyl-6-nitro-4-oxo- has a methyl group at the 7th position, which may affect its steric and electronic properties .

Biological Activity

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- (CAS No. 623163-10-0) is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinoline structure with a nitro group and a carbonitrile moiety, which contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H5N3O3 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- |

| SMILES | C1=CC2=C(C(=C1)N+[O-])NC=C(C2=O)C#N |

Antimicrobial Properties

Research indicates that quinoline derivatives, including 3-quinolinecarbonitrile, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted quinolines against mycobacterial species, showing that certain derivatives had higher activity than standard treatments like isoniazid . The compound's structure allows it to inhibit essential bacterial pathways, making it a candidate for further development in treating infections.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to 3-quinolinecarbonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance its ability to induce apoptosis in cancer cells . The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways critical for cancer cell survival.

The biological activity of 3-quinolinecarbonitrile is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways in pathogens and cancer cells.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling cascades.

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antimycobacterial Activity

In a study focusing on the synthesis and biological evaluation of substituted quinolines, researchers found that certain compounds exhibited potent antimycobacterial activity. Specifically, derivatives with nitro substitutions showed enhanced efficacy against Mycobacterium tuberculosis compared to traditional antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of various quinoline derivatives, including those structurally similar to 3-quinolinecarbonitrile. The results indicated that these compounds could significantly reduce cell viability in several cancer types through apoptosis induction and cell cycle arrest mechanisms .

Properties

IUPAC Name |

8-nitro-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-7(10(6)14)2-1-3-8(9)13(15)16/h1-3,5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHAVDDQQDHDHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.